2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Description
“2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” is a chemical compound with the molecular formula C16H18N2O3 . It is also known by other names such as “2-acetyl-1,1-dimethyl-4,9-dihydro-3H-pyrido [3,4-b]indole-3-carboxylic acid” and has a PubChem CID of 326788 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a beta-carboline core, which is a type of indole alkaloid. The compound also features an acetyl group (C=O) and a carboxylic acid group (C(O)=O), which contribute to its reactivity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 286.33 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 286.13174244 g/mol . It has a computed XLogP3-AA value of 1.6 .Scientific Research Applications
Food and Beverage Analysis
Detection in Foodstuffs : 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA) and 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (TCCA), both related to the compound , have been identified in various foodstuffs, human urine, and human milk. This suggests a role in tryptophan metabolism in plants and animals, and their presence in fermented products indicates a possible production through fermentation or condensation processes involving tryptophan and acetaldehyde (Adachi et al., 1991).
Occurrence in Commercial Foodstuffs : Tetrahydro-β-carboline-3-carboxylic acids (THβC-3-COOHs), closely related to the compound in focus, have been found in various food products. Their presence in fermented foods, vinegars, and smoked fish suggests their chemical formation through reactions involving formaldehyde and acetaldehyde, which are significant for understanding food chemistry and human nutrition (Herraiz, 1996).
Chemical Synthesis and Applications
Synthesis of Substituted α-Carbolines : Research into the synthesis of substituted α-carbolines, including structures similar to 2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, has been conducted. This work is pivotal in expanding the understanding of nitrogen heterocycles and their potential applications in pharmaceuticals and organic chemistry (Stephenson & Warburton, 1970).
Novel Reagents for Carboxylic Acid Protection : A study described the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for protecting carboxylic acids, which could be relevant for the manipulation and study of compounds like this compound in various chemical syntheses (Arai et al., 1998).
Biochemical and Pharmacological Research
Study on Benzodiazepine Receptors : Research involving beta-carbolines, closely related to the compound , focused on their binding to benzodiazepine receptors. This research aids in understanding the biochemical interactions of similar compounds and their potential applications in neuroscience and pharmacology (Cain et al., 1982).
Enzymic Synthesis and Metabolism Studies : Studies on the enzymic synthesis and metabolism involving coenzyme A derivatives are relevant for understanding the biochemical pathways and reactions in which similar compounds, like this compound, might be involved (Menon & Stern, 1960).
Properties
IUPAC Name |
2-acetyl-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-9(19)18-13(15(20)21)8-11-10-6-4-5-7-12(10)17-14(11)16(18,2)3/h4-7,13,17H,8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMSVTQPEFGELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=C(C1(C)C)NC3=CC=CC=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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